![molecular formula C14H12FN3OS B7530051 5-(4-Fluorophenyl)-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-oxazole](/img/structure/B7530051.png)
5-(4-Fluorophenyl)-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Fluorophenyl)-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-oxazole is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as 'compound X' and has been synthesized using various methods. The purpose of
Wirkmechanismus
The mechanism of action of compound X is not fully understood. However, studies have suggested that it may work by inhibiting various enzymes that are involved in cancer cell growth and inflammation. It has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and induce apoptosis in cancer cells. It has also been found to have potential as an anti-diabetic agent and can reduce blood glucose levels in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using compound X in lab experiments is its potential anticancer properties. This makes it a valuable compound for studying cancer cell growth and developing new cancer treatments. However, one of the limitations of using this compound is its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on compound X. One area of research is to further understand its mechanism of action and identify the specific enzymes that it targets. This will help in the development of new drugs that can target these enzymes. Another area of research is to study the potential applications of this compound in other fields, such as neurodegenerative diseases and cardiovascular diseases. Additionally, research can be conducted to find more cost-effective and efficient methods for synthesizing this compound.
Synthesemethoden
The synthesis of 5-(4-Fluorophenyl)-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-oxazole can be achieved using various methods. One such method involves the condensation of 4-fluorobenzaldehyde with 2-(methylthio)acetonitrile followed by the reaction of the resulting intermediate with 2-methylimidazole in the presence of a base. This method has been reported to yield a high purity compound with a good yield.
Wissenschaftliche Forschungsanwendungen
Compound X has been found to have potential applications in various fields of scientific research. One of the primary areas of research has been in the field of medicinal chemistry. Studies have shown that this compound has potential anticancer properties and can inhibit the growth of cancer cells. It has also been found to have potential as an anti-inflammatory agent and can reduce inflammation in various animal models.
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3OS/c1-18-7-6-16-13(18)9-20-14-17-8-12(19-14)10-2-4-11(15)5-3-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDDJWZYLWCVAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CSC2=NC=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

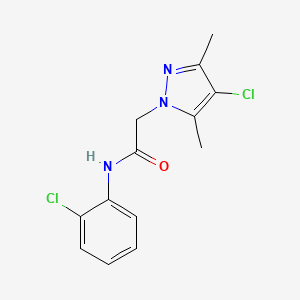
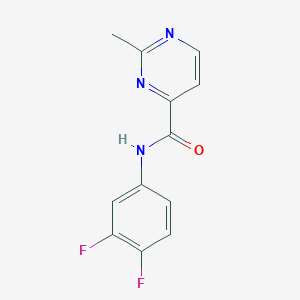
![1-Ethyl-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea](/img/structure/B7529975.png)
![N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide](/img/structure/B7529988.png)
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-3-methylurea](/img/structure/B7529990.png)
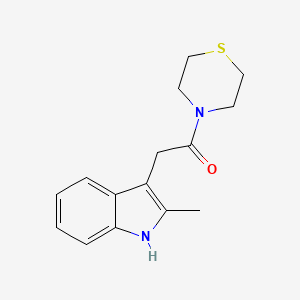
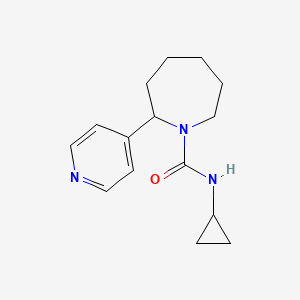
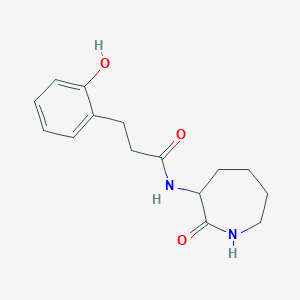
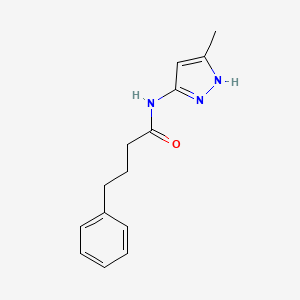
![4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7530034.png)
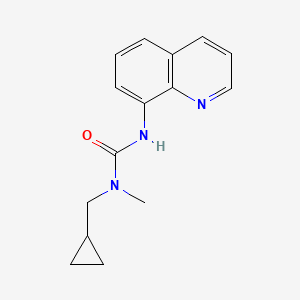
![N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7530044.png)
![1-Cyclopropyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)urea](/img/structure/B7530057.png)
